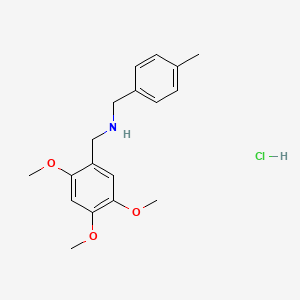![molecular formula C18H12BrNO3 B5310649 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5310649.png)
2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol, also known as BRQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and material science. BRQ is a fluorescent molecule that exhibits strong absorption and emission properties, making it an ideal candidate for a variety of applications.
Scientific Research Applications
2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has a wide range of scientific research applications due to its unique properties. It has been used as a fluorescent probe for detecting metal ions, such as copper, zinc, and iron. 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has also been used as a sensor for detecting nitric oxide and hydrogen sulfide. In addition, 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has been used as a photosensitizer for photodynamic therapy, a treatment for cancer that uses light to activate a photosensitizer and kill cancer cells.
Mechanism of Action
2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol acts as a chelator, meaning it binds to metal ions and forms a complex. The metal-2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol complex exhibits strong fluorescence, which can be used to detect the presence of metal ions. 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol also has the ability to generate reactive oxygen species (ROS) when exposed to light, which can be used for photodynamic therapy.
Biochemical and Physiological Effects
2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has been shown to have antioxidant properties, which can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. In addition, 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has been shown to have antibacterial and antifungal properties, which can be used to treat infections.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol in lab experiments is its strong absorption and emission properties, which make it an ideal fluorescent probe. However, one limitation is that 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol is sensitive to pH, and its fluorescence properties can be affected by changes in pH.
Future Directions
There are many future directions for research on 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol. One direction is to explore its potential as a photosensitizer for photodynamic therapy. Another direction is to investigate its potential as a sensor for detecting other molecules, such as oxygen and glucose. Additionally, research could be done to optimize the synthesis method of 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol and improve its stability and fluorescence properties.
Synthesis Methods
The synthesis of 2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol involves the reaction of 8-hydroxyquinoline with 6-bromo-1,3-benzodioxole in the presence of a palladium catalyst. The reaction yields a yellow-orange powder, which is purified by column chromatography. The purity of the compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
properties
IUPAC Name |
2-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO3/c19-14-9-17-16(22-10-23-17)8-12(14)5-7-13-6-4-11-2-1-3-15(21)18(11)20-13/h1-9,21H,10H2/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSZPGWVNYIRDI-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC3=NC4=C(C=CC=C4O)C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C3=NC4=C(C=CC=C4O)C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5310575.png)
![3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B5310579.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5310593.png)
![N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide](/img/structure/B5310594.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5310602.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5310608.png)
![methyl 2-[(2-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate](/img/structure/B5310611.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(2-methyl-3-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310615.png)
![5-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5310625.png)

![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide](/img/structure/B5310633.png)
![3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5310664.png)
![4-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5310670.png)